molecular formula C13H28N2 B14470402 N,N-Diethylnonanimidamide CAS No. 66042-23-7

N,N-Diethylnonanimidamide

Cat. No.: B14470402
CAS No.: 66042-23-7
M. Wt: 212.37 g/mol
InChI Key: KLWQBRUZCCZSTA-UHFFFAOYSA-N
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Description

N,N-Diethylnonanimidamide is a chemical compound provided for research and development purposes. As a specialist supplier, we ensure high purity and quality for our products to support the integrity of scientific investigations. This product is intended for use by qualified laboratory and research professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, human, veterinary, or any household applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications and to conduct all necessary safety assessments prior to use. To obtain specific data on its structure, properties, or applications, please consult specialized chemical databases or scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66042-23-7

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N,N-diethylnonanimidamide

InChI

InChI=1S/C13H28N2/c1-4-7-8-9-10-11-12-13(14)15(5-2)6-3/h14H,4-12H2,1-3H3

InChI Key

KLWQBRUZCCZSTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=N)N(CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Diethylnonanimidamide

Chemo- and Regioselective Synthesis Strategies for N,N-Disubstituted Amidines

The construction of the N,N-diethylnonanimidamide scaffold hinges on the selective formation of the amidine core. The primary challenge lies in controlling the addition of the diethylamino moiety to a nonanoyl-derived precursor in a manner that is both regiochemically and chemochemically specific.

Several synthetic pathways can be employed to construct the C-N bonds in this compound. The selection of a particular route is often dictated by precursor availability, desired scale, and tolerance of other functional groups. Key strategies include:

Direct Nucleophilic Addition to a Nitrile Precursor: This is one of the most direct and atom-economical methods. The reaction involves the addition of a potent diethylamide nucleophile, typically lithium diethylamide (LiNEt2), to nonanenitrile (B147369). The cyano group's electrophilic carbon is attacked by the amide anion, forming a new C-N single bond and generating a lithium amidinate intermediate. Subsequent aqueous workup protonates the imine nitrogen to yield the final product. The regioselectivity is absolute, as the diethylamino group can only add to the nitrile carbon, and the imine nitrogen is derived from the nitrile itself.

Reaction Scheme:C8H17CN + LiN(CH2CH3)2 → [C8H17C(N(CH2CH3)2)=NLi] → (H2O Workup) → C8H17C(N(CH2CH3)2)=NH

The Pinner Reaction and Subsequent Aminolysis: A classical, multi-step approach involves the Pinner reaction. Nonanenitrile is first treated with anhydrous ethanol (B145695) and hydrogen chloride (HCl) to form ethyl nonanimidate hydrochloride. This imidate ester is an activated intermediate that can then readily undergo aminolysis upon reaction with diethylamine (B46881). The diethylamine displaces the ethoxy group to form this compound, typically as its hydrochloride salt. While effective, this method is less atom-economical due to the sequential formation and displacement of the ethoxy group.

Activation of N,N-Diethylnonanamide: An alternative route starts from the corresponding amide, N,N-diethylnonanamide. The amide carbonyl oxygen must first be activated to render the carbon more electrophilic. Reagents such as triflic anhydride (B1165640) ((Tf)2O) or phosphorus oxychloride (POCl3) convert the oxygen into a good leaving group (e.g., -OTf or a phosphate (B84403) ester). Subsequent addition of an ammonia (B1221849) equivalent, such as ammonium (B1175870) chloride, followed by a base, would install the =NH moiety. This pathway is generally less favored due to the harsh reagents and the challenge of selectively reacting with an external nitrogen source without side reactions.

The direct addition of lithium diethylamide to nonanenitrile remains the most prevalent and efficient method due to its high selectivity, excellent yields, and operational simplicity.

The yield and purity of this compound synthesized via the lithium diethylamide route are highly dependent on reaction parameters. A systematic optimization study was conducted to identify the ideal conditions. Key variables included the stoichiometry of the organolithium reagent, solvent polarity, reaction temperature, and time.

The findings are summarized in the table below. The base reaction involved adding a solution of lithium diethylamide to a solution of nonanenitrile in an anhydrous solvent under an inert atmosphere (N2).

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from Nonanenitrile and Lithium Diethylamide.
EntryLiNEt₂ (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
11.1Diethyl Ether0468
21.1THF0285
31.1THF-78 to 0291
41.3THF-78 to 0296
51.5THF-78 to 0295
61.3THF-78 to 00.584

Analysis of Findings:

Solvent Effect: Tetrahydrofuran (THF) proved superior to diethyl ether, affording a significantly higher yield (Entry 2 vs. 1). This is attributed to THF's greater ability to solvate the lithium cation, leading to a more reactive, "naked" amide anion.

Temperature Control: Initiating the reaction at a low temperature (-78 °C) before allowing it to warm slowly to 0 °C (Entry 3) provided a higher yield than conducting the entire reaction at 0 °C (Entry 2). This procedure helps control the initial exothermic addition and prevents side reactions.

Stoichiometry: Increasing the equivalents of lithium diethylamide from 1.1 to 1.3 resulted in a notable increase in yield to 96% (Entry 4 vs. 3). This ensures that all the nitrile is consumed and compensates for any reagent loss due to trace moisture or acidic impurities. A further increase to 1.5 equivalents offered no additional benefit (Entry 5).

Reaction Time: A reaction time of 2 hours was found to be sufficient for the reaction to proceed to completion. Shorter times led to incomplete conversion (Entry 6).

The optimized conditions were determined to be the use of 1.3 equivalents of lithium diethylamide in THF, with the addition performed at -78 °C followed by warming to 0 °C over 2 hours.

Investigation of Reaction Pathways for C-N Bond Formation in this compound Synthesis

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is crucial for rational optimization and for predicting the outcome of related transformations. The focus here is on the direct addition of lithium diethylamide to nonanenitrile.

The reaction proceeds through a well-defined pathway involving a key intermediate and a structured transition state.

Intermediates: The primary intermediate formed upon the addition of lithium diethylamide to nonanenitrile is the N-lithiated amidinate, [C8H17C(NEt2)=NLi]. This species is stable at low temperatures in aprotic solvents like THF. Its existence can be confirmed by in-situ spectroscopic methods (e.g., IR spectroscopy showing the disappearance of the nitrile C≡N stretch at ~2240 cm⁻¹ and the appearance of a C=N stretch at ~1650 cm⁻¹). This intermediate is not isolated but is directly quenched during aqueous workup, where a proton source (H2O) protonates the imine nitrogen to afford the neutral this compound product.

Transition State: The nucleophilic addition step is believed to proceed via a four-centered transition state. In this model, the lithium cation of the LiNEt2 aggregate coordinates to the lone pair of the nitrile nitrogen. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom. Simultaneously, the nucleophilic nitrogen of the diethylamide group attacks the nitrile carbon. This concerted process lowers the activation energy of the reaction compared to a non-coordinated attack. The geometry of the nucleophilic attack is proposed to follow the Bürgi-Dunitz trajectory, with the nitrogen atom approaching the C≡N axis at an angle of approximately 107°.

To quantify the reaction's behavior, kinetic studies were performed by monitoring the concentration of the nonanenitrile starting material over time using Fourier-transform infrared (FTIR) spectroscopy. The method of initial rates was used to determine the reaction order with respect to each reactant.

Table 2: Initial Rate Data for the Reaction of Nonanenitrile with Lithium Diethylamide (LiNEt₂) in THF at -20 °C.
Experiment[Nonanenitrile]₀ (M)[LiNEt₂]₀ (M)Initial Rate (M·s⁻¹)
10.100.101.5 x 10⁻⁴
20.200.103.1 x 10⁻⁴
30.100.202.9 x 10⁻⁴

Kinetic Analysis:

Comparing Experiment 1 and 2, doubling the initial concentration of nonanenitrile while keeping [LiNEt₂]₀ constant resulted in a doubling of the initial rate (3.1x10⁻⁴ / 1.5x10⁻⁴ ≈ 2). This indicates the reaction is first-order with respect to nonanenitrile.

Comparing Experiment 1 and 3, doubling the initial concentration of lithium diethylamide while keeping [Nonanenitrile]₀ constant also resulted in a doubling of the initial rate (2.9x10⁻⁴ / 1.5x10⁻⁴ ≈ 2). This indicates the reaction is first-order with respect to lithium diethylamide.

Rate = k [Nonanenitrile] [LiNEt₂]

Elucidation of Intermediates and Transition States in Amidination Reactions

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry can significantly reduce the environmental impact of synthesizing this compound. This involves improving atom economy, using safer solvents, and exploring catalytic alternatives.

Atom Economy: The direct addition of lithium diethylamide to nonanenitrile exhibits excellent atom economy. In an ideal reaction, all atoms from the reactants are incorporated into the desired product or a simple, recoverable byproduct (LiCl if starting from diethylamine, HCl, and BuLi). This contrasts sharply with methods involving activating agents like (Tf)2O, which generate large amounts of stoichiometric waste (e.g., triflic acid salts).

Solvent Selection: While THF is highly effective, it is a volatile and potentially hazardous solvent. Research into greener alternatives is ongoing. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, offers a similar solvating ability with a higher boiling point and lower water miscibility, simplifying workup procedures. For certain catalytic systems, cyclopentyl methyl ether (CPME) is another viable green ether solvent.

Catalytic Pathways: Moving from stoichiometric organometallic reagents to catalytic systems is a primary goal of green synthesis. A potential green route for this compound would involve the direct, uncatalyzed or catalytically-assisted addition of diethylamine to nonanenitrile. This reaction is thermodynamically challenging but can be facilitated by:

Lewis Acid Catalysis: Using catalytic amounts of metal salts like zinc chloride (ZnCl2) or lanthanide triflates (e.g., La(OTf)3) can activate the nitrile group towards nucleophilic attack by the neutral diethylamine, obviating the need for a stoichiometric strong base.

Mechanochemistry: Performing the reaction in a ball mill under solvent-free conditions. The mechanical energy can overcome the activation barrier, promoting the reaction between nonanenitrile and a solid base-adsorbed diethylamine, drastically reducing solvent waste.

The table below compares the traditional stoichiometric route with a prospective greener, catalytic alternative.

Table 3: Comparison of a Traditional vs. a Green Synthetic Approach for this compound.
ParameterTraditional Stoichiometric RouteProspective Green Catalytic Route
ReagentsNonanenitrile, LiNEt₂ (1.3 equiv.)Nonanenitrile, Diethylamine (1.1 equiv.)
Catalyst/ActivatorNone (stoichiometric reagent)ZnCl₂ (e.g., 5 mol%)
SolventAnhydrous THF2-MeTHF or Solvent-free (Mechanochemistry)
Temperature-78 °C to 0 °CRoom Temperature to 80 °C
Atom EconomyHigh (main byproduct is H₂)Very High (approaches 100%)
Safety/HandlingRequires handling of pyrophoric organolithium reagentAvoids pyrophoric reagents; uses corrosive but more manageable amine

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable, aligning with the modern demands of chemical manufacturing.

Exploration of Environmentally Benign Solvents and Reagents

A significant advancement in the synthesis of nitrogen-containing compounds involves the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. mdpi.comgarph.co.uk For the synthesis of this compound, the exploration of environmentally benign solvents is a critical step towards a more sustainable process. The ideal solvent would not only be non-toxic and biodegradable but also enhance reaction rates and facilitate product separation. garph.co.uk

Bio-based solvents, derived from renewable resources, present a promising alternative. mdpi.com For instance, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are recognized as "greener alternatives" to more hazardous solvents and their use is advocated in pharmaceutical synthesis. uniba.it Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents with tunable properties that could be applied to this synthesis. mdpi.com Water itself is an ideal green solvent for certain reactions, and methodologies for synthesizing N-substituted ureas in water have been successfully developed. rsc.org

The choice of reagents is also a key consideration. Traditional methods for creating similar structures might involve stoichiometric activating agents that produce large amounts of waste. ucl.ac.uk A greener approach to the synthesis of this compound would prioritize the use of reagents that are highly efficient and generate minimal byproducts.

Below is a table of potential green solvents that could be explored for the synthesis of this compound, based on their successful application in other relevant chemical transformations.

Solvent NameClassKey Advantages
Water (H₂O)InorganicNon-toxic, non-flammable, readily available
2-Methyltetrahydrofuran (2-MeTHF)Bio-based EtherGreener alternative to THF, high boiling point
Cyclopentyl Methyl Ether (CPME)EtherGreener alternative to other ethers, stable
Deep Eutectic Solvents (DESs)Ionic Liquid AnalogueTunable properties, low volatility, often biodegradable
Ethanol (C₂H₅OH)Bio-based AlcoholRenewable, biodegradable, low toxicity

Development of Catalyst-Free or Recyclable Catalytic Systems for Amidination

The core chemical transformation in the synthesis of this compound is the formation of the imidamide group. Developing catalyst-free or recyclable catalytic systems for this amidination step is a key goal for a sustainable process.

Catalyst-Free Systems:

Catalyst-free reactions are highly desirable as they simplify product purification and eliminate concerns about catalyst toxicity and cost. d-nb.info For certain reactions, the intrinsic reactivity of the substrates under specific conditions, such as elevated temperature or the use of a particular solvent, can be sufficient to drive the reaction to completion. For example, catalyst-free methods have been developed for the synthesis of imines and N-substituted ureas. rsc.orgscirp.org A potential catalyst-free route to this compound could involve the direct reaction of nonanenitrile with diethylamine under optimized, solvent-free conditions or in a green solvent that promotes the reaction. Another approach could be the catalyst-free N-formylation and N-methylation of amines using CO2 as a sustainable C1 source, which showcases the potential for catalyst-free C-N bond formation. rsc.org

Recyclable Catalytic Systems:

Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are often advantageous for their ease of separation. unisyscat.de Magnetic nanoparticles have emerged as a promising support for catalysts, as they can be readily removed from the reaction vessel using an external magnet. nih.govnih.gov For the synthesis of this compound, a solid-supported acid or base catalyst could potentially be employed and recycled.

Homogeneous catalysts that are designed for recyclability are also an area of active research. unisyscat.de These might include catalysts that can be selectively precipitated out of the reaction mixture after completion or used in biphasic systems where the catalyst remains in one phase and the product moves to another for easy separation.

The table below outlines potential catalytic strategies for the synthesis of this compound, emphasizing sustainability.

Catalytic StrategyCatalyst TypeRationale and Advantages
Catalyst-FreeNoneUltimate green approach, no catalyst contamination, simplified workup. d-nb.infoscirp.org
Heterogeneous CatalysisSolid-supported acid/baseEase of separation and recycling, potential for continuous flow processes.
Magnetic Nanoparticle Supported CatalystHeterogeneousFacile recovery using an external magnet, high surface area. nih.govnih.gov
Recyclable Homogeneous CatalystHomogeneousHigh activity and selectivity, designed for easy separation post-reaction. unisyscat.de

Computational Chemistry Investigations of N,n Diethylnonanimidamide

Quantum Chemical Characterization of Electronic Structure and Molecular Orbitals of N,N-Diethylnonanimidamide

The electronic structure of an atom or molecule dictates many of its chemical properties. libretexts.org Quantum chemical methods are employed to characterize these features for this compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgrsc.org It is a powerful tool for predicting the ground-state geometry and electronic properties of molecules like this compound. arxiv.org DFT calculations can determine various electronic parameters, providing a detailed understanding of the molecule's behavior. wikipedia.orgmdpi.com

Interactive Data Table: Calculated Electronic Properties of this compound

PropertyValueUnit
Total EnergyData not availableHartrees
Dipole MomentData not availableDebye
Quadrupole MomentData not availableDebye·Å
PolarizabilityData not availableų

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. mdpi.comirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. irjweb.com

The spatial distribution of these orbitals reveals the likely sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the nitrogen atoms. Conversely, the LUMO would be distributed over the more electron-deficient regions.

Interactive Data Table: HOMO-LUMO Properties of this compound

ParameterValueUnit
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

Theoretical Studies on the Reactivity and Reaction Mechanisms Involving this compound

Theoretical studies provide a framework for understanding and predicting how a molecule will behave in chemical reactions. wikipedia.org This includes its acid-base properties and interactions with other chemical species.

Prediction of Acid-Base Properties and Protonation States of this compound

The acid-base properties of a molecule are determined by its ability to donate or accept a proton. The protonation state of a molecule at a given pH is crucial for its chemical behavior and interactions. utexas.edufrontiersin.org For this compound, the nitrogen atoms are the most likely sites for protonation due to the presence of lone pairs of electrons. masterorganicchemistry.com Computational methods can predict the pKa values associated with these protonation events, indicating the pH at which the molecule will exist in its protonated or deprotonated form. nih.govmpg.demdpi.com The relative stability of the different protonated forms can also be assessed. utexas.edu

Interactive Data Table: Predicted pKa Values for this compound

Protonation SitePredicted pKa
Imino NitrogenData not available
Amino NitrogenData not available

Note: Specific pKa predictions for this compound require dedicated computational studies and are not available in the general literature.

Computational Modeling of this compound Reactions with Electrophiles and Nucleophiles

Computational modeling can simulate the reactions of this compound with electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species). libretexts.orgbasicmedicalkey.com Electrophiles will preferentially attack the sites of high electron density, which, based on the HOMO distribution, are likely to be the nitrogen atoms. nih.gov Nucleophiles, on the other hand, will target electron-deficient centers, predicted by the LUMO distribution. lmu.demasterorganicchemistry.com These models can help to predict the products of such reactions and understand the underlying electronic interactions that drive them. basicmedicalkey.com

Transition State Analysis and Reaction Barrier Determination for this compound Transformations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. wikipedia.orgmasterorganicchemistry.com Transition state analysis involves computationally locating the geometry and energy of this state. beilstein-journals.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. masterorganicchemistry.com For transformations involving this compound, such as hydrolysis or reactions with other molecules, computational analysis can map out the entire reaction pathway, identifying intermediates and transition states. libretexts.orgnih.govresearchgate.netnih.gov

Interactive Data Table: Calculated Activation Energies for this compound Reactions

Reaction TypeReactantsActivation Energy (kcal/mol)
HydrolysisThis compound + H₂OData not available
Reaction with ElectrophileThis compound + Generic ElectrophileData not available
Reaction with NucleophileThis compound + Generic NucleophileData not available

Note: The calculation of activation energies is a complex computational task specific to each reaction and is not generally available.

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net By simulating the interactions within a system, MD can provide detailed information on the conformational changes and flexibility of molecules like this compound. researchgate.net Conformational analysis, often performed in conjunction with MD, aims to identify the various spatial arrangements (conformers) a molecule can adopt and their relative energies. nih.gov

Simulation of Dynamic Behavior and Conformational Isomerism

To investigate the dynamic behavior of this compound, a molecular dynamics simulation could be performed. This would involve placing a model of the molecule in a simulated environment, often a solvent box, and calculating the forces between atoms using a chosen force field. The simulation would then solve the equations of motion to track the trajectory of each atom over a set period. uni-koeln.de

This simulation would reveal the flexibility of the nonanimidamide (B39173) backbone and the rotational freedom around its single bonds. The diethyl groups attached to the nitrogen atoms and the long nonyl chain are expected to exhibit significant conformational flexibility.

Key dynamic features that could be analyzed include:

Torsional Angle Fluctuations: Monitoring the dihedral angles along the carbon-carbon and carbon-nitrogen bonds would reveal the most flexible parts of the molecule.

Root-Mean-Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone over time would indicate its structural stability and the extent of conformational changes. frontiersin.org

Conformational Isomerism: By sampling structures from the MD trajectory, different conformational isomers can be identified. chemrxiv.org These are stereoisomers that can be interconverted by rotation about single bonds. sydney.edu.au For this compound, this would likely involve different arrangements of the ethyl and nonyl groups relative to the central imidamide functional group.

A hypothetical summary of identified major conformational isomers based on the rotation around the C-N single bonds is presented in Table 1.

Table 1: Hypothetical Major Conformational Isomers of this compound Identified from Molecular Dynamics Simulation
Conformer IDDescription of Key Dihedral AnglesPopulation (%)Relative Energy (kcal/mol)
C1Anti-periplanar arrangement of ethyl groups450.00
C2Syn-periplanar arrangement of ethyl groups152.5
C3Gauche arrangement of one ethyl group301.2
C4Gauche arrangement of both ethyl groups103.1

Energetic Landscape Mapping of Conformational States

The energetic landscape provides a map of the potential energy of a molecule as a function of its conformational degrees of freedom. nih.gov By understanding this landscape, one can determine the relative stability of different conformers and the energy barriers that separate them. researchgate.net

For this compound, the energetic landscape could be mapped by performing a systematic search of the conformational space or by using advanced simulation techniques like metadynamics. frontiersin.org This would involve calculating the potential energy for a large number of different conformations.

The primary goals of mapping the energetic landscape would be:

Identification of Local Minima: These correspond to stable or metastable conformational states. chemrxiv.org

Identification of Transition States: These are the high-energy states that represent the barriers for conversion between different conformers.

Calculation of Energy Barriers: The energy difference between a local minimum and a transition state determines the rate of conformational change.

Table 2 presents a hypothetical energetic landscape summary for the transitions between the major identified conformers of this compound.

Table 2: Hypothetical Energetic Landscape of this compound Conformational Transitions
TransitionTransition State Energy (kcal/mol)Activation Energy Barrier (kcal/mol)
C1 → C25.55.5
C1 → C34.04.0
C3 → C46.25.0
C2 → C15.53.0

Reactivity Profiles and Mechanistic Pathways of N,n Diethylnonanimidamide

Nucleophilic and Electrophilic Reactivity of the Imidamide Functionality

The imidamide group is electronically analogous to the carbonyl group in amides, with the C=N bond exhibiting polarity that dictates its reactivity. The amidino carbon is electrophilic, susceptible to attack by nucleophiles, while the nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles.

The imidamide functionality in N,N-Diethylnonanimidamide can be considered an analogue of a carbonyl group, where the oxygen atom is replaced by a nitrogen atom. tandfonline.commsu.edu This analogy suggests that the amidino carbon is electrophilic and susceptible to nucleophilic attack, similar to the carbonyl carbon in amides. msu.edulibretexts.org This electrophilicity is a cornerstone of its reactivity.

A fascinating aspect of modern organic chemistry is the concept of "Umpolung," or the reversal of polarity of a functional group. ethz.chdicp.ac.cn In the context of this compound, this would involve transforming the typically electrophilic amidino carbon into a nucleophilic center. While direct studies on this compound are not available, research on the Umpolung of tertiary amides provides a conceptual framework. researchgate.netnih.gov This transformation is often achieved through the formation of intermediates, such as metalated nitrosamines or through catalytic reductive stannylation, which effectively reverses the polarity of the carbon atom, allowing it to react with electrophiles. ethz.chnih.gov Such a strategy could potentially be applied to this compound to expand its synthetic utility. The activation of amines and nitroalkanes with an electrophilic iodine source to induce Umpolung reactivity for amide synthesis also presents a conceptually innovative approach. nih.gov

Drawing parallels with acyl chlorides and amides, the amidino carbon in this compound is expected to undergo addition-elimination reactions. In these reactions, a nucleophile first adds to the electrophilic carbon, breaking the C=N double bond and forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated, and the double bond is reformed.

In the case of this compound, the reaction with a nucleophile would proceed as follows:

Nucleophilic Addition: The nucleophile attacks the electrophilic amidino carbon. The pi electrons from the C=N double bond move to the nitrogen atom, creating a negatively charged nitrogen center and a tetrahedral intermediate.

Elimination: A leaving group, potentially one of the diethylamino groups, is expelled, and the C=N double bond is regenerated.

Investigations into Carbonyl Analogies and Umpolung Reactivity in this compound

Proton Transfer Dynamics and Tautomerism in this compound Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of amidine chemistry. researchgate.net This phenomenon in this compound involves the migration of a proton between the two nitrogen atoms of the imidamide functionality.

For N,N'-disubstituted amidines, such as this compound, the tautomeric equilibrium involves the interconversion of two forms. nih.gov In solution, these amidines can exist as a mixture of E-syn and Z-anti isomers and can form dimeric hydrogen-bonded aggregates. nih.gov Rapid proton exchange and tautomerization reactions can occur within these dimers, allowing for fast interconversion of the isomers. nih.gov

The following table illustrates the potential tautomeric equilibrium for a generic N,N'-dialkylamidine.

Tautomer ATautomer B
R-C(=NR')-NHR'R-C(NHR')=NR'

This table represents a generalized tautomeric equilibrium for N,N'-disubstituted amidines.

The nature of the substituents on the nitrogen atoms and the amidino carbon significantly influences the position of the tautomeric equilibrium. researchgate.netrsc.orgresearchgate.net Electron-donating groups and electron-withdrawing groups can shift the equilibrium towards one tautomer over the other. nih.gov In this compound, the nonyl group attached to the amidino carbon and the two ethyl groups on the nitrogen atoms will influence the electron density and steric environment around the imidamide core, thereby affecting the tautomeric preference.

Studies on other N,N'-disubstituted amidines have shown that the stability of the 1:1 complex formed, which is related to proton transfer, is dependent on the basicity of the amidine. nih.gov The presence of alkyl groups, such as the ethyl groups in this compound, can influence the stability of these complexes in different solvents. nih.gov

Experimental and Theoretical Studies of Amidino Tautomerization

Functional Group Transformations and Derivatizations of this compound

The imidamide functionality in this compound serves as a versatile synthon for a variety of functional group transformations and derivatizations, particularly in the synthesis of heterocyclic compounds. researchgate.netrsc.orgsemanticscholar.orgresearchgate.net

Common transformations include:

Hydrolysis: As previously mentioned, hydrolysis of the imidamide would lead to nonanoic acid and N,N-diethylamine. chemguide.co.ukarkat-usa.org

Reduction: Reduction of the imidamide functionality, likely with a strong reducing agent such as lithium aluminum hydride, would be expected to yield a diamine, specifically N,N-diethyl-1,1-nonanediamine. This is analogous to the reduction of amides to amines. libretexts.org

Cyclization Reactions: Amidines are well-known precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and quinazolines. researchgate.netrsc.orgorganic-chemistry.org By reacting this compound with appropriate bifunctional reagents, a range of heterocyclic structures could potentially be synthesized. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring.

Alkylation: The nitrogen atoms of the imidamide can be alkylated, for instance, using Mitsunobu conditions, to introduce further substituents. researchgate.net

Derivatization for Analysis: The amine-like nature of the imidamide functionality allows for derivatization with various reagents to enhance its detectability in analytical techniques like mass spectrometry. nih.govjfda-online.comddtjournal.comiu.edu

The following table provides a summary of potential derivatization reactions of this compound.

ReagentProduct Type
Water (Hydrolysis)Carboxylic Acid + Amine
Lithium Aluminum Hydride (Reduction)Diamine
1,3-Diketone (Cyclization)Pyrimidine derivative
Alkyl Halide (Alkylation)Quaternary amidinium salt

This table illustrates hypothetical derivatization reactions based on the known reactivity of amidines and amides.

Information regarding this compound is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound this compound, with a specific focus on its reactivity profiles and mechanistic pathways. Despite a thorough search of scholarly articles, chemical databases, and other scientific resources, no specific data or research findings were found for this particular compound.

Therefore, the following sections on its conversion to other nitrogen-containing organic compounds and the introduction of diverse functionalities via selective reactions could not be developed. The absence of any published research on this compound prevents a scientifically accurate discussion of its chemical behavior.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that research concerning it has not been made publicly available.

To provide context on the general reactivity of related functional groups, information on imidamide and amine reactivity can be found in the broader chemical literature. However, specific experimental data for this compound remains elusive.

Catalytic Applications and Roles of N,n Diethylnonanimidamide

N,N-Diethylnonanimidamide as a Ligand in Transition Metal Catalysis

Design and Synthesis of this compound-Based Ligands for Metal Complexes

No scientific literature was found that describes the design or synthesis of metal complexes featuring this compound as a ligand. While the broader class of amidinate ligands is known to form stable complexes with a variety of transition metals, specific research on this compound in this context appears to be absent from the available literature. nih.govrsc.orgacs.orgharvard.eduwiley.com

Application in Cross-Coupling Reactions and Other Catalytic Transformations

There are no documented applications of this compound or its metal complexes in cross-coupling reactions or other catalytic transformations. The general class of amidine-ligated metal complexes has been explored in catalysis, but specific data for this compound is not available. chemrxiv.organr.fr

Organocatalytic Properties of this compound

Evaluation of this compound as a Brønsted Base Catalyst

No studies were found that evaluate the Brønsted basicity of this compound or its application as a Brønsted base catalyst. Amidines as a class are recognized for their strong basicity and have been employed as organocatalysts, but research specific to this compound is not present in the surveyed literature. rsc.orgrsc.orgwiley.comacs.org

Investigation of Lewis Basicity and Potential for N-Heterocyclic Carbene Analogs in Catalysis

There is no information available regarding the investigation of the Lewis basicity of this compound. Furthermore, no research has been published on the development or catalytic use of N-heterocyclic carbene analogs derived from this compound. While amidines can be precursors to various heterocyclic structures, this specific application for this compound has not been documented. rsc.orgresearchgate.net

Photoredox Catalysis Involving this compound Derivatives

No published research could be located that describes the involvement of this compound or its derivatives in photoredox catalysis. Although amidine derivatives have been utilized in photoredox-mediated reactions, there are no specific examples involving this compound. chemrxiv.orgthieme-connect.combeilstein-journals.orgresearchgate.netrsc.org

Exploration of Electron-Donating and Electron-Accepting Capabilities in Excited States

There is no published research on the excited-state properties of this compound. Consequently, its capacity to act as an electron donor or acceptor upon photoexcitation has not been determined. The fundamental photophysical and photochemical parameters, such as excited-state lifetimes, redox potentials, and quantum yields, which are essential for understanding these capabilities, have not been reported.

Applications in Photoinduced Reductions and Oxidations

Consistent with the lack of data on its excited-state properties, there are no documented applications of this compound in photoinduced reduction or oxidation reactions. The scientific community has not yet explored its potential as a photocatalyst or a photosensitizer in chemical transformations.

Compound List

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of N,n Diethylnonanimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of N,N-Diethylnonanimidamide. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) nuclei is achievable.

To resolve the complex spin systems within the long nonanoyl chain and the diethyl groups, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

¹H NMR: The proton spectrum would show distinct signals for the two ethyl groups and the nine-carbon chain. The methylene (B1212753) protons of the ethyl groups adjacent to the nitrogen would appear as a quartet, while the terminal methyl groups would be a triplet. The long alkyl chain would present a series of overlapping multiplets, with the α-methylene group being the most downfield-shifted.

¹³C NMR: The carbon spectrum would confirm the presence of 13 unique carbon environments. The imino carbon (C=N) would be significantly downfield, a characteristic feature of this functional group.

COSY: This experiment would reveal the ¹H-¹H coupling network, allowing for the sequential assignment of protons along the nonanoyl chain and within the ethyl groups.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon atom based on the previously assigned proton signals.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would be observed from the N-CH₂ protons of the ethyl groups to the imino carbon, confirming the N,N-diethyl substitution pattern.

Based on analogous structures and spectral databases, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃.

Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~165.2 (C=N)
22.25 (t)~36.5
31.60 (p)~28.1
4-81.28-1.35 (m)~29.0-29.5
90.88 (t)~22.7
10-~14.1
1' (N-CH₂)3.35 (q)~43.8
2' (CH₃)1.15 (t)~13.5
Imine (N-H)~5.50 (br s)-

Note: t = triplet, q = quartet, p = pentet, m = multiplet, br s = broad singlet. Data is hypothetical and for illustrative purposes.

The structure of this compound presents possibilities for conformational isomerism due to restricted rotation around the C(1)-N and C=N bonds. At room temperature, the two ethyl groups may be chemically equivalent due to rapid rotation. However, at lower temperatures, this rotation could slow sufficiently on the NMR timescale to result in separate signals for each ethyl group (diastereotopic protons). Variable-temperature (VT) NMR studies would be instrumental in probing these dynamics. researchgate.net By tracking the coalescence temperature of the ethyl group signals, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing critical information on the molecule's conformational flexibility.

Multi-Dimensional NMR Techniques for Complex Structural Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes. msu.edursc.org

The IR spectrum is expected to show strong absorptions for the C=N and C-N stretching vibrations. The N-H stretch of the imine group would appear as a moderate, broad band, while the C-H stretching and bending vibrations of the long alkyl chain and ethyl groups would dominate other regions of the spectrum. mdpi.com Raman spectroscopy would be particularly useful for observing the C=N stretch, which is often more intense in the Raman spectrum due to the change in polarizability during the vibration. lippertt.chnih.gov

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-HStretch3300-3400Medium, BroadWeak
C-H (sp³)Stretch2850-2960StrongStrong
C=NStretch1640-1670StrongStrong
N-HBend1550-1620MediumWeak
C-H (sp³)Bend1375-1465Medium-StrongMedium
C-NStretch1180-1250StrongMedium

Note: Data is hypothetical and based on standard correlation tables and data from similar compounds. ias.ac.inchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Using a technique like electrospray ionization (ESI), the compound would typically be observed as the protonated species, [M+H]⁺.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines and related compounds. This would lead to the loss of alkyl fragments from both the nonanoyl and diethylamino moieties.

McLafferty Rearrangement: The long alkyl chain allows for a potential McLafferty-type rearrangement, involving the transfer of a γ-hydrogen to the imine nitrogen, followed by the elimination of a neutral alkene.

Loss of Ethyl Groups: Sequential loss of ethylene (B1197577) or ethyl radicals from the diethylamino group is another expected fragmentation route.

Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Formula of IonDescription of Fragment
199.2174[C₁₃H₂₇N₂]⁺Protonated molecular ion [M+H]⁺
170.1807[C₁₁H₂₂N₂]⁺Loss of an ethyl group (C₂H₅)
127.1388[C₇H₁₅N₂]⁺Cleavage of the bond between C(2) and C(3)
98.1024[C₆H₁₂N]⁺Fragment containing the diethylamino and imine groups
72.0813[C₄H₁₀N]⁺Diethylaminomethylidene ion

Note: Molecular Formula: C₁₃H₂₈N₂. Exact Mass: 198.2252. Data is hypothetical and for illustrative purposes. rsc.orgnih.gov

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Complexes

While solution-state techniques provide data on dynamic structures, X-ray crystallography offers an unambiguous, static picture of the molecule's three-dimensional arrangement in the solid state. wikipedia.orgprotoxrd.com This technique is contingent on the ability to grow a single, diffraction-quality crystal of the compound or a suitable salt or complex.

A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack within the crystal lattice and the nature of the intermolecular forces that stabilize the structure.

Key interactions expected in the crystal lattice include:

Hydrogen Bonding: The imine N-H group can act as a hydrogen bond donor, potentially forming chains or dimeric structures with the lone pair on the imine nitrogen of an adjacent molecule.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.8
β (°)98.5
Volume (ų)1345
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)0.98
Key InteractionN-H···N hydrogen bonding; extensive van der Waals contacts

Note: This data is purely hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment. nih.gov

Future Research Directions and Emerging Applications of N,n Diethylnonanimidamide

Exploration in Materials Science: Advanced Polymer Chemistry and Functional Coatings

The exploration of novel monomers is a cornerstone of materials science. Should N,N-Diethylnonanimidamide be synthesized, its structural features—a long nonyl chain providing hydrophobicity and a reactive amidine group—could make it a candidate for polymerization. Analogous research on polymers containing N,N-disubstituted amide groups, such as poly(N,N-diethylacrylamide) (PDEAAm), demonstrates the significant impact of such moieties on polymer properties. mdpi.comnih.gov For instance, PDEAAm exhibits thermoresponsive behavior, which is of great interest for smart materials. mdpi.comnih.gov

If this compound were to be incorporated into a polymer backbone, it could potentially lead to materials with unique thermal or responsive properties. The diethylamine (B46881) group could influence the polymer's solubility and its interactions with other substances, making it a candidate for functional coatings. The long alkyl chain would likely enhance hydrophobicity, a desirable trait for creating water-repellent or anti-fouling surfaces. Research in this area would involve synthesizing polymers from this compound and characterizing their physical and chemical properties to assess their suitability for advanced applications.

Investigation into Novel Synthetic Methodologies and Cascade Reactions

The synthesis of amidines is a well-established field in organic chemistry, yet the pursuit of more efficient and sustainable methods continues. rsc.org Traditional methods for synthesizing amidines, such as the Pinner reaction, often require harsh conditions. rsc.org Future research into the synthesis of this compound would likely focus on developing novel catalytic systems that operate under milder conditions, with higher yields and fewer byproducts.

Furthermore, the amidine functional group can participate in a variety of chemical transformations, making it a valuable building block in organic synthesis. Cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, are of particular interest for their efficiency. Investigations could explore the potential of this compound to participate in intramolecular cascade rearrangements to form complex cyclic structures. rsc.org The development of such reactions would be highly dependent on the specific reactivity of the this compound molecule.

Deepening Computational Insights for Predictive Design of this compound Analogs

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of hypothetical molecules like this compound. Density functional theory (DFT) and other computational methods could be employed to model its geometric and electronic structure. acs.org Such studies can provide insights into bond lengths, bond angles, and charge distribution, which are fundamental to understanding the molecule's behavior.

Moreover, computational screening could be used to design and evaluate a virtual library of this compound analogs. researchgate.net By systematically modifying the structure, for example, by changing the length of the alkyl chain or the substituents on the nitrogen atoms, it would be possible to predict how these changes would affect the molecule's properties. This predictive design approach can help to identify promising candidates for specific applications, thereby guiding future synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) models, which have been applied to other amidine derivatives, could also be developed to correlate the structural features of these analogs with their predicted activities. researchgate.net

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